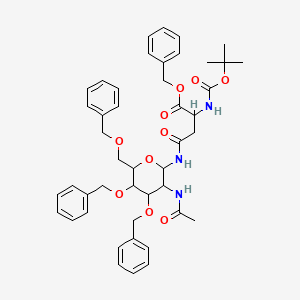
Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester is a complex organic compound that belongs to the class of glycosylated amino acids. This compound is characterized by the presence of a glucopyranosyl moiety attached to an asparagine residue, which is further protected by benzyl and tert-butoxycarbonyl groups. Such compounds are often used in the synthesis of glycopeptides and glycoproteins, which are important in various biological processes and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester typically involves multiple steps:
Protection of the Asparagine Residue: The asparagine residue is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Glycosylation: The protected asparagine is then glycosylated with 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl chloride under specific conditions, often using a Lewis acid catalyst.
Esterification: The final step involves the esterification of the glycosylated asparagine with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The Boc and benzyl protecting groups can be removed using specific reagents such as trifluoroacetic acid (TFA) for Boc and hydrogenation for benzyl groups.
Glycosylation: The compound can participate in further glycosylation reactions to form more complex glycopeptides.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Hydrogenation: Used for benzyl group removal.
Lewis Acids: Used as catalysts in glycosylation reactions.
Major Products Formed
Deprotected Asparagine Derivatives: Formed after removal of protecting groups.
Complex Glycopeptides: Formed through further glycosylation reactions.
Applications De Recherche Scientifique
Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester has several scientific research applications:
Chemistry: Used in the synthesis of glycopeptides and glycoproteins.
Biology: Studied for its role in protein glycosylation and its effects on protein function.
Medicine: Investigated for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Used in the production of biopharmaceuticals and as a research tool in glycoscience.
Mécanisme D'action
The mechanism of action of Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in glycosylation processes.
Pathways: It can influence the biosynthesis and modification of glycoproteins, affecting various cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester
- Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-galactopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester
Uniqueness
Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester is unique due to its specific glycosylation pattern and protecting groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
benzyl 4-[[3-acetamido-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53N3O10/c1-31(49)46-39-41(55-28-34-21-13-7-14-22-34)40(54-27-33-19-11-6-12-20-33)37(30-53-26-32-17-9-5-10-18-32)57-42(39)48-38(50)25-36(47-44(52)58-45(2,3)4)43(51)56-29-35-23-15-8-16-24-35/h5-24,36-37,39-42H,25-30H2,1-4H3,(H,46,49)(H,47,52)(H,48,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNGSGNVFXQOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

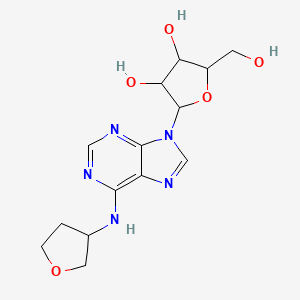
![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid](/img/structure/B13387639.png)
![3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid](/img/structure/B13387648.png)
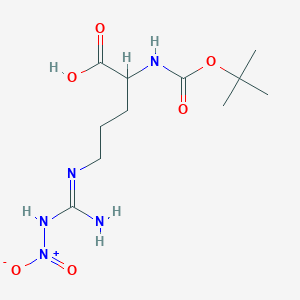
![5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one](/img/structure/B13387653.png)

![2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13387661.png)
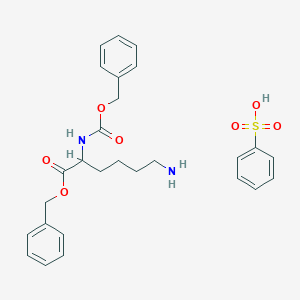
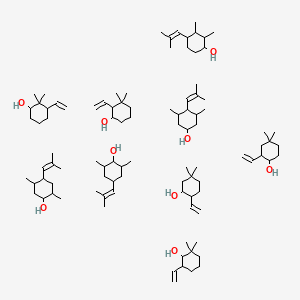
![[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B13387691.png)
![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
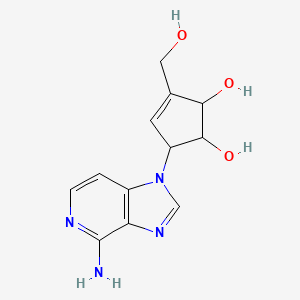
![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)
